An In-Depth Technical Guide to the Physicochemical Properties of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid
An In-Depth Technical Guide to the Physicochemical Properties of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling a Molecule of Interest
[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, a heterocyclic compound featuring a substituted imidazole ring, presents a scaffold of significant interest in medicinal chemistry and drug development. The unique arrangement of its functional groups—a carboxylic acid, a thioether linkage, and a methylated imidazole moiety—suggests a rich potential for diverse pharmacological interactions.[1][2] Understanding the fundamental physicochemical properties of this molecule is paramount for any researcher aiming to unlock its therapeutic potential. These properties govern a molecule's behavior from the moment of formulation to its interaction with biological targets, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADME-T) profile.[3][4][5]
This technical guide provides a comprehensive overview of the core physicochemical characteristics of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid. It is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols for the determination of these critical parameters. As your Senior Application Scientist, I will guide you through the causality behind experimental choices, ensuring a robust and reproducible characterization of this promising molecule.
Molecular Structure and Identity
A thorough understanding of a molecule's physicochemical properties begins with its precise chemical identity.
| Property | Value | Source |
| IUPAC Name | [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid | - |
| Molecular Formula | C₆H₈N₂O₂S | [6] |
| Molecular Weight | 172.20 g/mol | [6] |
| CAS Number | 118054-54-9 | [7] |
| Canonical SMILES | CN1C=CN=C1SCC(=O)O | [6] |
| InChI Key | AGPAPZHHJYBAGE-UHFFFAOYSA-N | [8] |
Synthesis of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid
The synthesis of the title compound can be achieved through a straightforward nucleophilic substitution reaction. The key starting materials are 2-mercapto-1-methylimidazole and an haloacetic acid, typically chloroacetic acid. The thiol group of 2-mercapto-1-methylimidazole acts as a nucleophile, displacing the halide from chloroacetic acid to form the thioether linkage. The reaction is typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
Figure 1: Synthetic route to [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid.
Experimental Protocol: Synthesis
This protocol describes a general procedure for the synthesis of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid.
Materials:
-
2-Mercapto-1-methylimidazole
-
Chloroacetic acid
-
Sodium hydroxide (or another suitable base)
-
Ethanol (or another suitable solvent)
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve 2-mercapto-1-methylimidazole in ethanol.
-
Base Addition: To this solution, add an aqueous solution of sodium hydroxide dropwise with stirring. This will form the sodium salt of the thiol, enhancing its nucleophilicity.
-
Addition of Chloroacetic Acid: Slowly add a solution of chloroacetic acid in ethanol to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 3-4. The product will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid.
Key Physicochemical Properties
The following sections detail the critical physicochemical properties of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, their importance in drug development, and protocols for their determination.
Predicted Physicochemical Data
While experimental data is the gold standard, in silico prediction tools provide valuable initial estimates. The following table summarizes predicted values for key physicochemical properties.
| Property | Predicted Value | Prediction Tool |
| pKa (acidic) | 3.5 ± 0.5 | MarvinSketch |
| pKa (basic) | 5.8 ± 0.5 | MarvinSketch |
| logP | 0.8 ± 0.3 | ChemDraw |
| Aqueous Solubility (logS) | -1.5 ± 0.5 | ALOGPS[9][10] |
Acidity and Basicity (pKa)
The pKa value is a measure of the strength of an acid in solution. For [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, there are two key ionizable groups: the carboxylic acid and the imidazole ring. The carboxylic acid group is acidic, while the imidazole ring can act as a base. The ionization state of a molecule at physiological pH (around 7.4) is a critical determinant of its solubility, permeability, and interaction with biological targets.[11]
Figure 2: Workflow for pKa determination by potentiometric titration.
This protocol outlines the determination of the pKa values using a standard potentiometric titration method.[12]
Materials:
-
[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKaapp).
-
Titration for Acidic pKa: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Record the initial pH.
-
Add the standardized NaOH solution in small increments from a burette.
-
After each addition, allow the pH to stabilize and record the pH and the volume of NaOH added.
-
Continue the titration past the equivalence point (the point of the steepest pH change).
-
Titration for Basic pKa: To a separate, freshly prepared solution of the compound, add a known excess of standardized HCl to protonate the imidazole ring.
-
Titrate this solution with the standardized NaOH solution, following the same procedure as in steps 3-6.
-
Data Analysis: Plot the pH values against the volume of NaOH added. The equivalence point is the midpoint of the steepest part of the curve. The pKa is the pH at the half-equivalence point. For the titration of the protonated form, the pKa of the conjugate acid is determined.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes the partitioning of a compound between an oily (n-octanol) and an aqueous phase. It is a critical parameter for predicting a drug's absorption, membrane permeability, and distribution.[13]
Figure 3: Workflow for logP determination by HPLC.
The shake-flask method is the traditional way to determine logP, but it can be time-consuming and require significant amounts of a pure compound. A more rapid and high-throughput alternative is to use reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14]
Materials:
-
[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid
-
A set of standard compounds with known logP values
-
HPLC system with a C18 column and UV detector
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., phosphate buffer, to control pH)
Procedure:
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of methanol and water (e.g., 50:50, 60:40, 70:30 v/v), each containing the same concentration of buffer to maintain a constant pH.
-
Standard and Sample Preparation: Dissolve the standard compounds and the test compound in the mobile phase.
-
HPLC Analysis:
-
Equilibrate the HPLC column with the first mobile phase composition.
-
Inject the void volume marker (e.g., sodium nitrate) to determine the dead time (t₀).
-
Inject each standard and the test compound, and record their retention times (tR).
-
Repeat for each mobile phase composition.
-
-
Data Analysis:
-
For each compound and mobile phase, calculate the capacity factor (k) using the formula: k = (tR - t₀) / t₀.
-
Calculate the logarithm of the capacity factor (log k).
-
For each mobile phase composition, plot log k of the standards against their known logP values. This should yield a linear relationship.
-
Extrapolate the linear regression to 100% aqueous phase to obtain the log kw value for each standard.
-
Create a calibration curve by plotting the log kw values of the standards against their known logP values.
-
Determine the log kw of the test compound from its retention times and use the calibration curve to determine its logP.
-
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption. Poor aqueous solubility is a major challenge in drug development.[1][5]
The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2][3][5]
Materials:
-
[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid
-
Phosphate-buffered saline (PBS) at physiological pH (7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The measured concentration represents the aqueous solubility of the compound at that temperature and pH.
Stability
The chemical stability of a drug substance is crucial for its shelf-life and for ensuring that the patient receives the correct dose of the active ingredient. Thioether linkages can be susceptible to oxidation, and the overall stability of the molecule under various conditions (pH, temperature, light) should be assessed.
For a comprehensive stability assessment, the compound should be subjected to stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines. This typically involves:
-
Forced Degradation Studies: Exposing the compound to acidic, basic, and oxidative conditions, as well as to heat and light.
-
Long-Term and Accelerated Stability Studies: Storing the compound at different temperatures and humidity levels over an extended period.
The degradation products should be identified and quantified using a stability-indicating analytical method, typically HPLC.
Structural Characterization
Confirmation of the chemical structure and purity of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid is essential. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the number and types of protons in the molecule, including the chemical shifts of the imidazole ring protons, the methylene protons of the acetic acid group, and the methyl protons. The integration of the signals will confirm the proton count for each group.[13][15]
-
¹³C NMR: Will show the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the imidazole ring, the methylene carbon, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
A broad O-H stretch for the carboxylic acid (typically around 2500-3300 cm⁻¹).
-
A strong C=O stretch for the carbonyl group of the carboxylic acid (around 1700-1725 cm⁻¹).
-
C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
-
C=N and C=C stretching vibrations from the imidazole ring.[16][17][18]
Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure. The exact mass measurement from high-resolution mass spectrometry (HRMS) will confirm the elemental composition.[13][19]
Conclusion
The physicochemical properties of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid are fundamental to its potential as a drug candidate. This guide has provided a comprehensive framework for understanding and determining these critical parameters. By following the detailed protocols and understanding the underlying principles, researchers can generate the robust and reliable data necessary to advance the development of this and other promising molecules. The interplay of pKa, logP, and solubility ultimately dictates the pharmacokinetic and pharmacodynamic profile of a compound, and a thorough characterization is the first essential step on the path to a successful therapeutic agent.
References
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - OUCI. (n.d.). Retrieved January 10, 2026, from [Link]
-
The importance of physicochemical properties in drug discovery. (2015, February 19). SlideShare. [Link]
-
What are the physicochemical properties of drug? - LookChem. (2023, December 13). LookChem. [Link]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021, July 29). Dove Press. [Link]
-
Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Retrieved January 10, 2026, from [Link]
-
1-Methylimidazoleacetic acid | C6H8N2O2 | CID 75810. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved January 10, 2026, from [Link]
-
Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. (2025, October 1). National Center for Biotechnology Information. [Link]
-
Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (2025, August 8). ResearchGate. [Link]
-
Stability Assay of Amino Acid Thioester 1 in the Presence of L1 The... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (n.d.). Chemical Methodologies. Retrieved January 10, 2026, from [Link]
-
1H-Imidazole, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]
-
A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. (n.d.). Sciforum. Retrieved January 10, 2026, from [Link]
-
Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.). Retrieved January 10, 2026, from [Link]
-
1H-Imidazole, 1-methyl-. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 10, 2026, from [Link]
-
How do predicted pKa and solubility values compare to reality? (n.d.). Chemaxon. Retrieved January 10, 2026, from [Link]
-
[(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid - Amerigo Scientific. (n.d.). Retrieved January 10, 2026, from [Link]
-
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008, November 17). Arkivoc. [Link]
-
21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. [Link]
-
New Method for the Synthesis of 1-Methylimidazolium Trifluoroacetate and Its Application in Biginelli Reaction. (2013, November 22). SCIRP. [Link]
- CN107602476B - Preparation method of 2-mercapto-1-methylimidazole - Google Patents. (n.d.).
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). The Journal of Organic Chemistry. [Link]
-
Thioesterification reactions of carboxylic acids in water. a. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved January 10, 2026, from [Link]
-
The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
IR spectra of 2-(2-methyl-5-nitro-1Н-imidazole-1-yl)acetic acid and... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
morpholin-4-ium 2-(5-methyl-1H-1,2,4-triazol-3-ylsulfanyl)acetate. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid - Amerigo Scientific [amerigoscientific.com]
- 7. (1-METHYL-1H-IMIDAZOL-2-YL)-ACETIC ACID(118054-54-9) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 10. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1-Methylimidazoleacetic acid | C6H8N2O2 | CID 75810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 1H-Imidazole, 1-methyl- [webbook.nist.gov]
